![molecular formula C18H12N2OS2 B14112249 2-[5-(1,3-Benzothiazol-3(2H)-yl)furan-2-yl]-1,3-benzothiazole CAS No. 21316-93-8](/img/structure/B14112249.png)
2-[5-(1,3-Benzothiazol-3(2H)-yl)furan-2-yl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3’-(2,5-FURANDIYL)BIS-BENZOTHIAZOLE is a chemical compound with the molecular formula C18H10N2OS2 and a molecular weight of 334.41 g/mol . This compound is characterized by the presence of a furan ring linked to two benzothiazole moieties, making it a unique structure in the realm of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’-(2,5-FURANDIYL)BIS-BENZOTHIAZOLE typically involves the reaction of 2-aminobenzothiazole with 2,5-diformylfuran under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid . The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 2,3’-(2,5-FURANDIYL)BIS-BENZOTHIAZOLE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,3’-(2,5-FURANDIYL)BIS-BENZOTHIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The benzothiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
2,3’-(2,5-FURANDIYL)BIS-BENZOTHIAZOLE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3’-(2,5-FURANDIYL)BIS-BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Another compound with a similar structure but different functional groups.
2,2’-Bithiophene: Contains thiophene rings instead of benzothiazole rings.
Uniqueness
2,3’-(2,5-FURANDIYL)BIS-BENZOTHIAZOLE is unique due to the presence of both furan and benzothiazole rings, which impart distinct chemical and biological properties . This combination of structural features makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
21316-93-8 |
|---|---|
Molecular Formula |
C18H12N2OS2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[5-(2H-1,3-benzothiazol-3-yl)furan-2-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C18H12N2OS2/c1-3-7-15-12(5-1)19-18(23-15)14-9-10-17(21-14)20-11-22-16-8-4-2-6-13(16)20/h1-10H,11H2 |
InChI Key |
BIXBVMSQRPBFOC-UHFFFAOYSA-N |
Canonical SMILES |
C1N(C2=CC=CC=C2S1)C3=CC=C(O3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


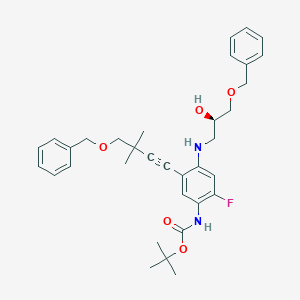
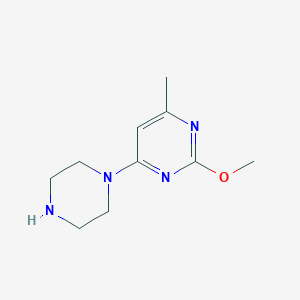
![N-ethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/structure/B14112178.png)
![3-allyl-5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14112186.png)

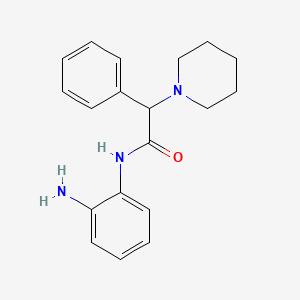
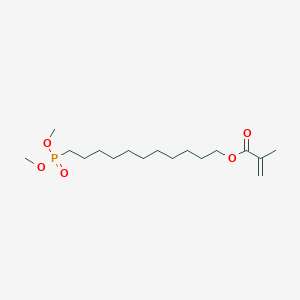
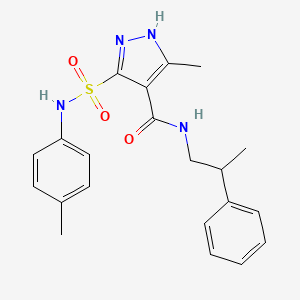
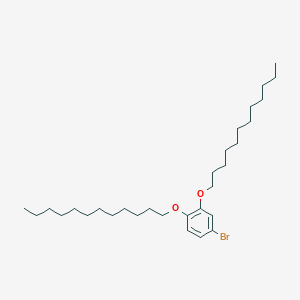
![2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B14112227.png)
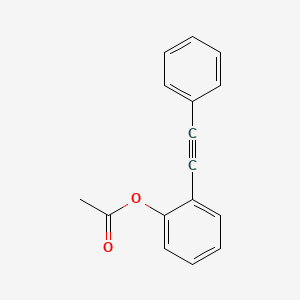
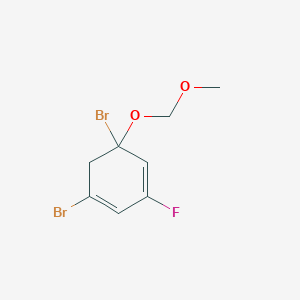
![N-(3-methoxybenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14112238.png)
![N-[3-(6-Chloro-pyrimidin-4-ylamino)-benzyl]-methanesulfonamide](/img/structure/B14112242.png)
